Chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);prop-1-ene;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(QPhos)Pd(allyl)Cl can be synthesized by reacting [(allyl)PdCl]2 with the QPhos ligand. The reaction typically involves mixing the palladium precursor with the ligand in an appropriate solvent under inert atmosphere conditions .
Industrial Production Methods
Industrial production methods for (QPhos)Pd(allyl)Cl are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(QPhos)Pd(allyl)Cl is involved in various types of reactions, including:
Oxidation: It can participate in oxidative addition reactions.
Reduction: It can undergo reductive elimination.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidative Addition: Typically involves aryl halides and a base.
Reductive Elimination: Often occurs under mild conditions.
Substitution: Commonly uses aryl boronic acids, alkyl halides, and bases like NaOt-Bu or K3PO4.
Major Products
The major products formed from these reactions include diarylamines, aryl ethers, and arylacetic acid derivatives .
Scientific Research Applications
(QPhos)Pd(allyl)Cl has a wide range of applications in scientific research:
Mechanism of Action
(QPhos)Pd(allyl)Cl exerts its effects through the formation of an active palladium species that facilitates various coupling reactions. The QPhos ligand stabilizes the palladium center, enhancing its reactivity and selectivity. The molecular targets include aryl halides and boronic acids, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- (XantPhos)Pd(allyl)Cl
- (PCy3)Pd(allyl)Cl
- (SPhos)Pd(allyl)Cl
- (BrettPhos)Pd(allyl)Cl
Uniqueness
(QPhos)Pd(allyl)Cl is unique due to its highly electron-rich and sterically hindered QPhos ligand, which provides exceptional stability and reactivity in various coupling reactions. This makes it superior in terms of efficiency and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C51H52ClFePPd |
---|---|
Molecular Weight |
893.6 g/mol |
IUPAC Name |
chloropalladium(1+);ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+);prop-1-ene;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.C13H22P.C3H5.ClH.Fe.Pd/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-3-2;;;/h1-25H;7-10H,1-6H3;3H,1-2H2;1H;;/q3*-1;;2*+2/p-1 |
InChI Key |
SURRVSCVVZPMFV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH2-]C=C.C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd+].[Fe+2] |
Origin of Product |
United States |
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